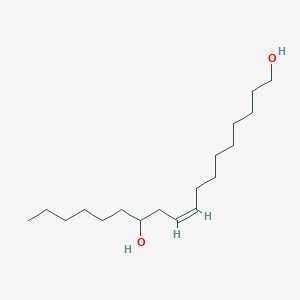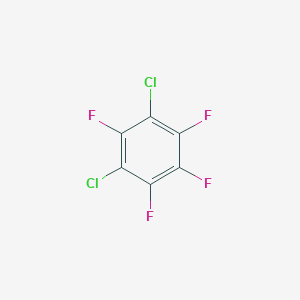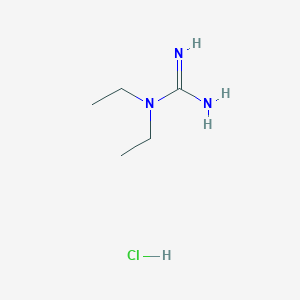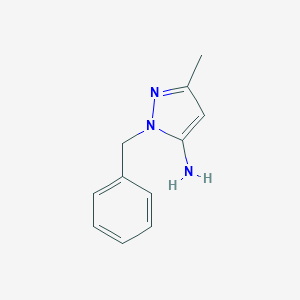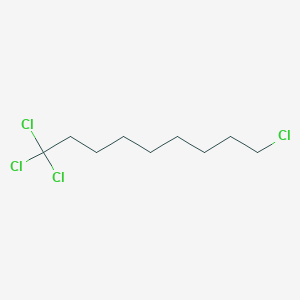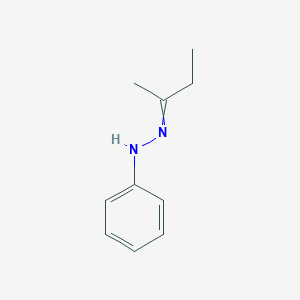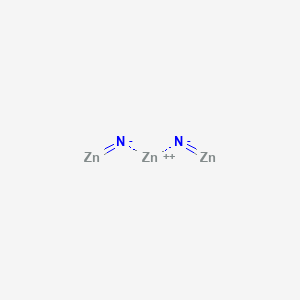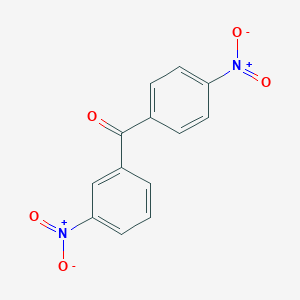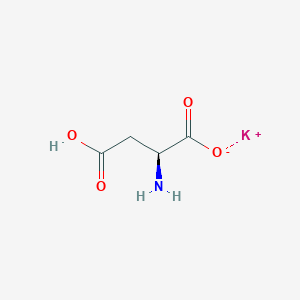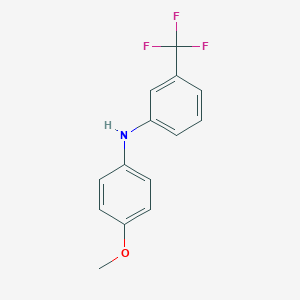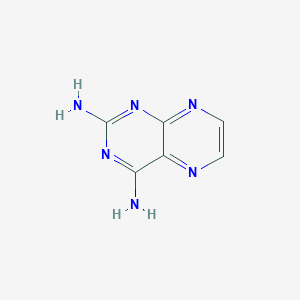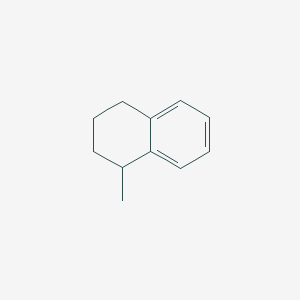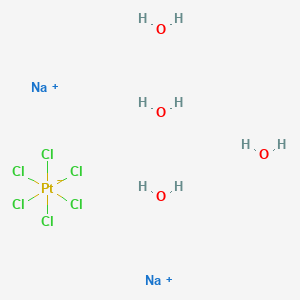
Sodium chloroplatinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium chloroplatinate, also known as sodium hexachloroplatinate, is an inorganic compound with the chemical formula Na₂[PtCl₆]. It consists of the sodium cation and the hexachloroplatinate anion. This compound is typically found as an orange crystalline solid and is highly soluble in water . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Sodium chloroplatinate is commonly synthesized through the reaction of chloroplatinic acid with sodium chloride. The process involves dissolving platinum in aqua regia to form chloroplatinic acid, which is then reacted with sodium chloride to yield this compound . The reaction can be represented as follows: [ \text{Pt} + 4 \text{HNO}_3 + 6 \text{HCl} \rightarrow \text{H}_2[\text{PtCl}_6] + 4 \text{NO}_2 + 4 \text{H}_2\text{O} ] [ \text{H}_2[\text{PtCl}_6] + 2 \text{NaCl} \rightarrow \text{Na}_2[\text{PtCl}_6] + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by evaporating an aqueous solution containing chloroplatinic acid and sodium chloride in a 1:2 molar ratio. The solution is prepared using high-purity sulfuric acid and then subjected to slow evaporation to obtain this compound crystals .
化学反応の分析
Types of Reactions: Sodium chloroplatinate undergoes various chemical reactions, including:
-
Reduction: It can be reduced to platinum metal through a series of reactions involving ammonium chloride and thermal decomposition . [ \text{Na}_2[\text{PtCl}_6] + 2 \text{NH}_4\text{Cl} \rightarrow (\text{NH}_4)_2[\text{PtCl}_6] + 2 \text{NaCl} ] [ 3 (\text{NH}_4)_2[\text{PtCl}_6] \rightarrow 3 \text{Pt} + 2 \text{N}_2 + 2 \text{NH}_4\text{Cl} + 16 \text{HCl} ]
-
Substitution: It reacts with bases such as sodium hydroxide to form hexahydroxyplatinate ions . [ \text{Na}_2[\text{PtCl}_6] + 6 \text{NaOH} \rightarrow \text{Na}_2[\text{Pt(OH)}_6] + 6 \text{NaCl} ]
Common Reagents and Conditions: Common reagents used in these reactions include ammonium chloride, sodium hydroxide, and various acids. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products: The major products formed from these reactions include platinum metal, hexahydroxyplatinate ions, and various chloride salts.
科学的研究の応用
Sodium chloroplatinate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of sodium chloroplatinate involves its interaction with various molecular targets and pathways. In biological systems, it can form complexes with proteins and DNA, leading to cytotoxic effects. This property is exploited in the development of platinum-based anticancer drugs . The compound’s ability to form stable complexes with other molecules makes it a valuable tool in various chemical and industrial processes.
類似化合物との比較
Sodium chloroplatinate can be compared with other similar compounds, such as:
Potassium hexachloroplatinate: Similar in structure but contains potassium instead of sodium.
Ammonium hexachloroplatinate: Contains ammonium ions and is used in similar applications as this compound.
Chloroplatinic acid: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its high solubility, ease of preparation, and versatility in various applications. Its ability to form stable complexes with other molecules makes it particularly valuable in scientific research and industrial processes.
特性
IUPAC Name |
disodium;hexachloroplatinum(2-);tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.4H2O.Pt/h6*1H;;;4*1H2;/q;;;;;;2*+1;;;;;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFMUXMQKXOCE-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8Na2O4Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
